![molecular formula C15H23N3O B3230502 (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide CAS No. 1306030-16-9](/img/structure/B3230502.png)
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide
Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives are known for their diverse biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary greatly depending on the substituents attached to the piperidine ring . The specific structure of “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” would likely depend on its biological activity and potential applications. Piperidine derivatives are a rich area of research in medicinal chemistry, with potential applications in the treatment of various diseases .
properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpiperidin-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYXTSLJZRCOQD-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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